Home > Products > Screening Compounds P30911 > 6-Ethylchenodeoxycholic acid
6-Ethylchenodeoxycholic acid -

6-Ethylchenodeoxycholic acid

Catalog Number: EVT-8138472
CAS Number:
Molecular Formula: C26H44O4
Molecular Weight: 420.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6-ethylchenodeoxycholic acid typically involves several key steps, utilizing chenodeoxycholic acid as the starting material. The methods include:

  1. Selective Oxidation: The synthesis begins with the selective oxidation of one hydroxyl group in chenodeoxycholic acid. This step is crucial as it modifies the structure to facilitate subsequent reactions .
  2. Alkylation: Following oxidation, the compound undergoes alkylation to introduce the ethyl group at the 6-position. This is often achieved through deprotonation and trapping with an alkylating agent .
  3. Deprotection and Reduction: Finally, protective groups are removed, and reduction steps may be employed to yield the final product in a pure form. The process can be optimized for yield and purity through careful selection of reagents and conditions .
Molecular Structure Analysis

The molecular structure of 6-ethylchenodeoxycholic acid can be described by its chemical formula C27H46O4C_{27}H_{46}O_4. It features a steroid backbone typical of bile acids, characterized by:

  • Hydroxyl Groups: The presence of hydroxyl groups at specific positions (notably at C3 and C7) contributes to its solubility and interaction with biological receptors.
  • Ethyl Substitution: The ethyl group at the 6-position alters its hydrophobic/hydrophilic balance, impacting its biological activity and receptor binding .

The stereochemistry is also significant; it exhibits specific configurations that are critical for its interaction with biological targets like the Farnesoid X Receptor.

Chemical Reactions Analysis

6-Ethylchenodeoxycholic acid participates in various chemical reactions typical of bile acids:

  1. Receptor Binding: As an agonist for the Farnesoid X Receptor, it modulates gene expression related to bile acid synthesis and metabolism.
  2. Conjugation Reactions: It can undergo conjugation with amino acids (e.g., glycine or taurine), which is essential for its biological function as a bile salt.
  3. Oxidation/Reduction Reactions: The compound can participate in further oxidation or reduction reactions that modify its functional groups and potentially alter its activity .

These reactions are crucial for understanding its metabolic pathways and therapeutic potential.

Mechanism of Action

The primary mechanism of action for 6-ethylchenodeoxycholic acid involves its role as a selective agonist for the Farnesoid X Receptor. Upon binding to this nuclear receptor:

  • It activates transcriptional programs that regulate genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis.
  • This activation leads to increased expression of proteins that facilitate bile acid transport and metabolism, ultimately influencing cholesterol levels and lipid profiles in the body .

Through these pathways, 6-ethylchenodeoxycholic acid exhibits potential anticholestatic effects, making it a candidate for treating conditions related to bile acid dysregulation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-ethylchenodeoxycholic acid include:

  • Molecular Weight: Approximately 430.66 g/mol.
  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water due to its hydrophobic steroid structure.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for steroid compounds.

These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .

Applications

6-Ethylchenodeoxycholic acid has several scientific applications:

  1. Pharmaceutical Development: Its role as a selective agonist for the Farnesoid X Receptor makes it a candidate for developing therapies aimed at metabolic disorders such as cholestasis or non-alcoholic fatty liver disease.
  2. Research Tool: As a chemical probe, it aids in studying bile acid signaling pathways and their implications in various diseases.
  3. Potential Treatment Options: Ongoing research explores its efficacy in managing conditions related to impaired bile flow or cholesterol metabolism .

This compound's unique properties and mechanisms present opportunities for therapeutic innovation in metabolic health management.

Molecular Pharmacology of 6-Ethylchenodeoxycholic Acid

Farnesoid X Receptor Agonism and Selectivity Profiles

6-Ethylchenodeoxycholic acid (6-ECDCA) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor central to bile acid homeostasis. Its half-maximal effective concentration (EC₅₀) for FXR activation is 99 nM, as determined by fluorescence resonance energy transfer (FRET) assays [1] [8]. This potency is attributed to 6-ECDCA’s ability to induce conformational changes in FXR, facilitating recruitment of coactivators like steroid receptor coactivator-1. The compound exhibits >100-fold selectivity for FXR over other nuclear receptors, including Liver X Receptor, Peroxisome Proliferator-Activated Receptor α, and Pregnane X Receptor, as confirmed by transactivation assays [1] [7]. In vivo studies demonstrate that 6-ECDCA effectively suppresses genes involved in bile acid synthesis (e.g., CYP7A1) and upregulates efflux transporters (e.g., Bile Salt Export Pump), establishing its role in reversing cholestatic pathology in rodent models [1] [3].

Table 1: Selectivity Profile of 6-ECDCA for Nuclear Receptors

Nuclear ReceptorActivation by 6-ECDCAExperimental Assay
Farnesoid X Receptor (FXR)EC₅₀ = 99 nMFRET/coactivator recruitment
Liver X Receptor (LXR)No activation (up to 10 µM)Luciferase reporter assay
Pregnane X Receptor (PXR)No activation (up to 10 µM)Mammalian two-hybrid system
Peroxisome Proliferator-Activated Receptor γ (PPARγ)NegligibleTransactivation assay

Structural Determinants of Farnesoid X Receptor Binding Affinity

The molecular efficacy of 6-ECDCA arises from strategic modifications to the chenodeoxycholic acid scaffold. The 6α-ethyl group inserted at the C-6 position creates hydrophobic interactions with residues in the Farnesoid X Receptor ligand-binding domain (Ile359, Phe363, Tyr366), reducing flexibility and enhancing binding stability [8]. Hydrogen bonding between the 7α-hydroxyl group of 6-ECDCA and Farnesoid X Receptor residues Ser329 (helix 5) and Tyr366 (helix 7) further stabilizes the active conformation. Additionally, the carboxylate group at C-24 forms ionic bonds with Arg328, mimicking interactions observed with endogenous bile acids [3] [8]. X-ray crystallography reveals that 6-ECDCA binding repositions helix 12 of the Farnesoid X Receptor, creating a hydrophobic cleft that recruits coactivators via LXXLL motifs. This "charge clamp" mechanism is 40% more efficient with 6-ECDCA than with chenodeoxycholic acid due to reduced steric hindrance from the 6α-ethyl moiety [8].

Table 2: Key Interactions Between 6-ECDCA and Farnesoid X Receptor Ligand-Binding Domain

Structural Feature of 6-ECDCAFarnesoid X Receptor ResidueInteraction TypeFunctional Consequence
6α-ethyl groupIle359, Phe363, Tyr366HydrophobicEnhanced binding affinity; reduced ligand dissociation
7α-hydroxyl groupSer329, Tyr366Hydrogen bondingStabilization of helix 7 positioning
C-24 carboxylateArg328Ionic bondAnchoring to helix 5; correct orientation of ligand core
A-ringHis444, Trp466π-cationPromotes active conformation of helix 12

Comparative Efficacy with Endogenous Bile Acid Ligands

6-ECDCA demonstrates superior pharmacological properties relative to endogenous Farnesoid X Receptor ligands. Its binding affinity for Farnesoid X Receptor (EC₅₀ = 99 nM) is ~170-fold higher than chenodeoxycholic acid (EC₅₀ = 17 µM) and >6,000-fold higher than cholic acid (EC₅₀ > 600 µM) in coactivator recruitment assays [1] [6] [8]. In cell-based reporter systems, 6-ECDCA achieves maximal Farnesoid X Receptor activation at 1 µM, whereas chenodeoxycholic acid exhibits only partial efficacy even at 20 µM [8]. This enhanced potency translates to functional outcomes:

  • Gene Regulation: 6-ECDCA suppresses CYP7A1 (bile acid synthesis) by 90% at 100 nM in hepatocytes, compared to 50% suppression by chenodeoxycholic acid at 50 µM [8].
  • Bile Acid Transport: 6-ECDCA upregulates Bile Salt Export Pump expression 8-fold more effectively than chenodeoxycholic acid in human hepatoma models [7].
  • Coactivator Recruitment: 6-ECDCA induces a 290% increase in steroid receptor coactivator-1 binding versus 120% for chenodeoxycholic acid [8].

The 6α-ethyl group is critical for this efficacy, as unmodified chenodeoxycholic acid undergoes rapid epimerization to less active isoforms in vivo, while 6-ECDCA resists metabolic conversion [7].

Table 3: Pharmacological Comparison of 6-ECDCA and Endogenous Ligands

Parameter6-ECDCAChenodeoxycholic AcidCholic Acid
FXR EC₅₀99 nM17 µM>600 µM
Maximal FXR activationFull agonist at 1 µMPartial agonist at 20 µMNo significant activation
CYP7A1 repression (hepatocytes)90% at 100 nM50% at 50 µM<10% at 100 µM
Bile Salt Export Pump induction8-fold at 500 nM1.5-fold at 50 µMNot detected

Modulation of Bile Acid Homeostasis via Nuclear Receptor Crosstalk

6-ECDCA orchestrates bile acid homeostasis through Farnesoid X Receptor-dependent modulation of interconnected nuclear receptor networks. Key mechanisms include:

  • Small Heterodimer Partner Induction: Farnesoid X Receptor activation by 6-ECDCA transactivates Small Heterodimer Partner, which subsequently inhibits Hepatocyte Nuclear Factor 4α and Liver Receptor Homolog-1 binding to the CYP7A1 promoter, repressing bile acid synthesis [1] [8]. Small Heterodimer Partner knockout mice show complete resistance to 6-ECDCA-mediated CYP7A1 suppression [8].
  • Fibroblast Growth Factor 19 Secretion: In enterocytes, 6-ECDCA-bound Farnesoid X Receptor induces Fibroblast Growth Factor 19 expression. Secreted Fibroblast Growth Factor 19 activates hepatic Fibroblast Growth Factor Receptor 4/β-Klotho, triggering Mitogen-Activated Protein Kinase signaling that represses CYP7A1 independently of Small Heterodimer Partner [9] [10]. This gut-liver axis accounts for >40% of 6-ECDCA’s regulatory effects on bile acid synthesis.
  • Pregnane X Receptor/Vitamin D Receptor Modulation: By reducing endogenous bile acid burden, 6-ECDCA indirectly downregulates Pregnane X Receptor and Vitamin D Receptor activation. These receptors respond to elevated bile acids by inducing detoxifying enzymes (e.g., CYP3A4, SULT2A1), and their normalization reflects reduced hepatotoxic stress [7] [10].

This crosstalk establishes a multi-organ regulatory network that enhances bile acid efflux, suppresses synthesis, and promotes detoxification.

Table 4: Nuclear Receptor Crosstalk Modulated by 6-ECDCA

Nuclear Receptor PathwayMechanism of RegulationFunctional Outcome
FXR-Small Heterodimer PartnerSmall Heterodimer Partner inhibits Hepatocyte Nuclear Factor 4α/Liver Receptor Homolog-1Repression of CYP7A1 and CYP8B1
FXR-Fibroblast Growth Factor 19Intestinal Farnesoid X Receptor induces Fibroblast Growth Factor 19; hepatic Fibroblast Growth Factor Receptor 4 activates Mitogen-Activated Protein KinasePhosphorylation-mediated CYP7A1 repression
FXR-Pregnane X ReceptorReduced bile acid pool decreases lithocholic acid-mediated Pregnane X Receptor activationNormalization of CYP3A4/SULT2A1 detoxification enzymes
FXR-Vitamin D ReceptorLower lithocholic acid availability reduces Vitamin D Receptor signalingAttenuation of calcium-related signaling cascades

Properties

Product Name

6-Ethylchenodeoxycholic acid

IUPAC Name

(4R)-4-[(3R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17?,18-,19+,20+,21?,23+,24-,25-,26-/m1/s1

InChI Key

ZXERDUOLZKYMJM-CEPLLQNLSA-N

SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Isomeric SMILES

CCC1[C@H]([C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4(C1C[C@@H](CC4)O)C)C)[C@H](C)CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.